叔丁基对甲氧基-2-甲基苯基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

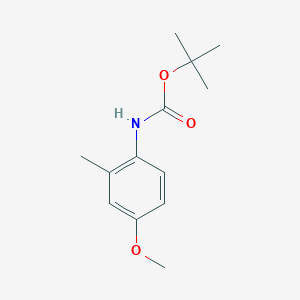

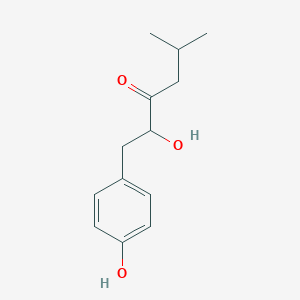

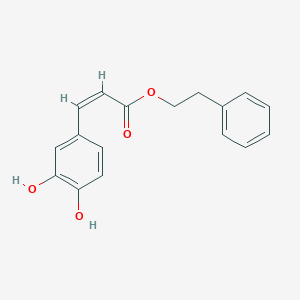

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of tert-butyl carbamates can involve iodolactamization as a key step, as described in the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Moreover, directed lithiation has been used to doubly lithiate tert-butyl carbamates, allowing for the introduction of various substituents .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates often includes intramolecular hydrogen bonds, which can influence the compound's reactivity and physical properties. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular C—H⋯O hydrogen bonds . These structural features are important for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

tert-Butyl carbamates can undergo various chemical transformations, making them versatile intermediates. For instance, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination of a tert-butyl carbamate derivative . The metabolism of tert-butylphenyl carbamates in insects and mice has shown that both the tert-butyl group and the N-methyl group can be hydroxylated, indicating potential for biotransformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl and methoxy groups can affect the compound's solubility, boiling point, and stability. For example, the intramolecular hydrogen bonding observed in some tert-butyl carbamates can impact their melting points and solubility in various solvents . Additionally, the reactivity of these compounds with electrophiles and nucleophiles is an important aspect of their chemical properties, as seen in the synthesis of various substituted products .

科学研究应用

合成酚类抗氧化剂的环境发生和毒性

合成酚类抗氧化剂(SPAs),包括类似于叔丁基对甲氧基-2-甲基苯基甲酸酯的化合物,被用于防止氧化损伤并延长产品的保质期。这些化合物在室内灰尘、空气颗粒和水体等环境基质中被发现,引起人类暴露和潜在毒性的担忧。研究已经强调了SPAs在人体组织中的存在以及它们潜在的内分泌干扰和致癌作用。研究强调了需要具有减少环境影响和毒性的新型SPAs (Liu & Mabury, 2020)。

分解和环境修复

对与叔丁基对甲氧基-2-甲基苯基甲酸酯相关的甲基叔丁基醚(MTBE)的分解进行了环境修复研究。利用冷等离子体反应器的研究已经证明了MTBE分解的可行性,提出了环境净化和转化为更少有害物质的替代方法 (Hsieh et al., 2011)。

膜技术在燃料添加剂纯化中的应用

对与叔丁基对甲氧基-2-甲基苯基甲酸酯密切相关的燃料添加剂MTBE的纯化进行了研究,探讨了通过渗透蒸发使用聚合物膜的方法。这种技术提供了有机混合物的高度选择性分离,像聚乙烯醇和醋酸纤维素等材料显示出对高效MTBE/甲醇分离的潜力。这个研究方向强调了膜技术在精炼和环境应用中的潜力 (Pulyalina et al., 2020)。

土壤和地下水中的生物降解

对土壤和地下水中的醚类化合物,如乙基叔丁基醚(ETBE)和MTBE的生物降解进行了广泛的审查。已经确定了能够在好氧和厌氧条件下降解这些物质的微生物,为潜在的生物修复策略提供了见解。这一研究方向对于开发有效的方法来减轻醚氧化物对地下水的污染至关重要 (Thornton et al., 2020)。

未来方向

The future directions for “tert-Butyl 4-Methoxy-2-methylphenylcarbamate” could involve further exploration of its potential applications in medicinal chemistry, given the known properties of carbamates. This could include studying its interactions with various biological targets and optimizing its properties for improved stability and cell membrane permeability .

属性

IUPAC Name |

tert-butyl N-(4-methoxy-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUHLGRMHQMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-Methoxy-2-methylphenylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)

![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)